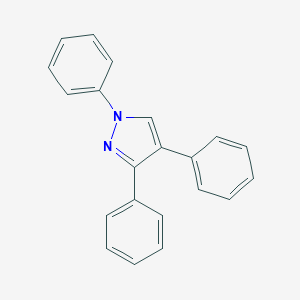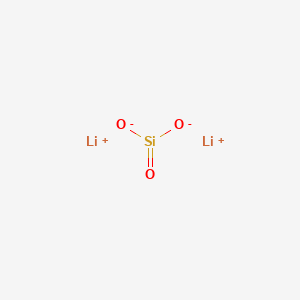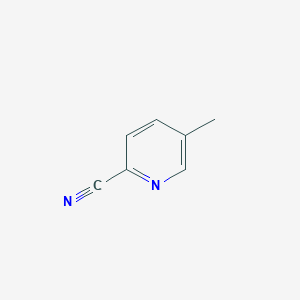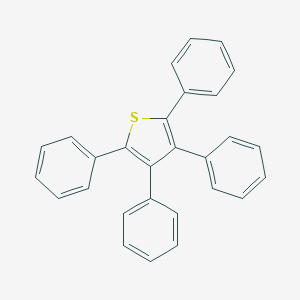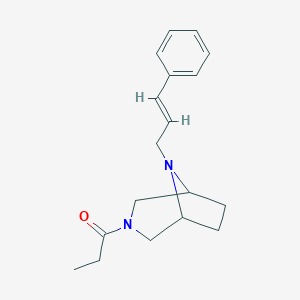
8-Cinnamyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Cinnamyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane, also known as CPDO, is a bicyclic compound that has been studied for its potential applications in the field of neuroscience. It has been found to possess unique properties that make it a promising candidate for use in research and drug development. In
Mécanisme D'action
8-Cinnamyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane acts as a partial agonist at the dopamine D2 receptor and as a positive allosteric modulator at the N-methyl-D-aspartate (NMDA) receptor. This dual mechanism of action allows 8-Cinnamyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane to modulate both dopamine and glutamate neurotransmission, which are known to be dysregulated in neurological disorders such as Parkinson’s disease and schizophrenia.
Biochemical and Physiological Effects:
8-Cinnamyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane has been found to increase dopamine release in the striatum, which is a key brain region involved in the regulation of movement and reward. It also enhances NMDA receptor function, which is important for learning and memory. These effects suggest that 8-Cinnamyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane may have potential therapeutic benefits for neurological disorders that are characterized by dopamine and glutamate dysregulation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 8-Cinnamyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane is its unique mechanism of action, which makes it a promising candidate for drug development in the field of neuroscience. However, there are also some limitations to its use in lab experiments, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 8-Cinnamyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane, including the development of more potent and selective compounds that target specific subtypes of dopamine and glutamate receptors. Additionally, further studies are needed to explore the potential therapeutic benefits of 8-Cinnamyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane in animal models of neurological disorders, as well as its safety and toxicity profile. Finally, the development of novel drug delivery systems that can improve the bioavailability of 8-Cinnamyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane may also be an area of future research.
Conclusion:
In conclusion, 8-Cinnamyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane is a promising compound that has unique properties that make it a potential candidate for drug development in the field of neuroscience. Its dual mechanism of action allows it to modulate both dopamine and glutamate neurotransmission, which are key players in the pathophysiology of neurological disorders. While there are some limitations to its use in lab experiments, there are also several future directions for research on 8-Cinnamyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane that may lead to the development of novel therapeutics for neurological disorders.
Méthodes De Synthèse
8-Cinnamyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane can be synthesized through a multi-step process involving the reaction of cinnamaldehyde with propionic anhydride, followed by the addition of ammonia and reduction with sodium borohydride. The resulting compound can be purified through column chromatography to obtain 8-Cinnamyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane in high purity.
Applications De Recherche Scientifique
8-Cinnamyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane has been studied for its potential applications in the field of neuroscience, particularly in the treatment of neurological disorders such as Parkinson’s disease and schizophrenia. It has been found to have a unique mechanism of action that involves the modulation of dopamine and glutamate neurotransmission, which are key players in the pathophysiology of these disorders.
Propriétés
Numéro CAS |
1798-69-2 |
|---|---|
Nom du produit |
8-Cinnamyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane |
Formule moléculaire |
C18H24N2O |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
1-[8-[(E)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-3-yl]propan-1-one |
InChI |
InChI=1S/C18H24N2O/c1-2-18(21)19-13-16-10-11-17(14-19)20(16)12-6-9-15-7-4-3-5-8-15/h3-9,16-17H,2,10-14H2,1H3/b9-6+ |
Clé InChI |
PBAOPWLRQKRVIH-RMKNXTFCSA-N |
SMILES isomérique |
CCC(=O)N1CC2CCC(C1)N2C/C=C/C3=CC=CC=C3 |
SMILES |
CCC(=O)N1CC2CCC(C1)N2CC=CC3=CC=CC=C3 |
SMILES canonique |
CCC(=O)N1CC2CCC(C1)N2CC=CC3=CC=CC=C3 |
Synonymes |
8-Cinnamyl-3-propionyl-3,8-diazabicyclo[3.2.1]octane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



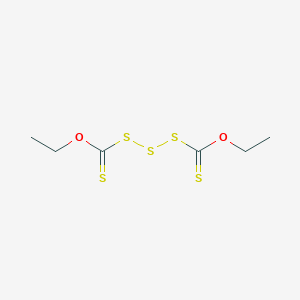

![Acetaldehyde, [1,2-14C]](/img/structure/B167794.png)
